![molecular formula C27H32N4O3S B11322331 2-methyl-4-{4-methyl-3-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11322331.png)
2-methyl-4-{4-methyl-3-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine est un composé organique complexe présentant des applications potentielles dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé présente une structure unique qui comprend un cycle pipérazine, un groupe sulfonyle et un noyau tétrahydrophthalazinone, ce qui en fait un sujet d’intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine implique plusieurs étapes, notamment la formation du cycle pipérazine, la sulfonylation et la construction du noyau tétrahydrophthalazinone. Les conditions de réaction spécifiques, telles que la température, les solvants et les catalyseurs, sont essentielles à la synthèse réussie de ce composé.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des techniques de synthèse à grande échelle, notamment des réacteurs à écoulement continu et des systèmes de synthèse automatisés. Ces méthodes garantissent un rendement et une pureté élevés du produit final, le rendant adapté à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium.
Substitution : Diverses réactions de substitution peuvent se produire, en particulier au niveau du cycle pipérazine et des groupes phényle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers agents halogénants pour les réactions de substitution. Les conditions de réaction, telles que la température et le choix du solvant, jouent un rôle important dans la détermination de l’issue de la réaction.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire des alcools ou des amines.
Applications de la recherche scientifique
1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme élément constitutif pour synthétiser des molécules plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le traitement des troubles neurologiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et procédés chimiques.
Applications De Recherche Scientifique
2-methyl-4-{4-methyl-3-[(4-methyl-2-phenylpiperazin-1-yl)sulfonyl]phenyl}-5,6,7,8-tetrahydrophthalazin-1(2H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de 1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle pipérazine et le groupe sulfonyle jouent un rôle crucial dans sa liaison aux protéines cibles, ce qui entraîne divers effets biologiques. Les voies exactes impliquées peuvent inclure l’inhibition d’enzymes ou la modulation de l’activité des récepteurs.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine : Présente des similitudes structurelles avec d’autres composés contenant de la pipérazine et des sulfonyle.
4-méthyl-2-phénylpiperazine : Un composé plus simple présentant un cycle pipérazine similaire.
Composés phényliques contenant du sulfonyle : Divers composés avec des groupes sulfonyle liés à des cycles phényle.
Unicité
L’unicité de 1-(2H)-one, 2-méthyl-4-{4-méthyl-3-[(4-méthyl-2-phénylpiperazin-1-yl)sulfonyl]phényl}-5,6,7,8-tétrahydrophthalazine réside dans sa structure complexe, qui combine plusieurs groupes fonctionnels et cycles. Cette complexité lui confère des propriétés chimiques et biologiques uniques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C27H32N4O3S |
|---|---|
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
2-methyl-4-[4-methyl-3-(4-methyl-2-phenylpiperazin-1-yl)sulfonylphenyl]-5,6,7,8-tetrahydrophthalazin-1-one |
InChI |
InChI=1S/C27H32N4O3S/c1-19-13-14-21(26-22-11-7-8-12-23(22)27(32)30(3)28-26)17-25(19)35(33,34)31-16-15-29(2)18-24(31)20-9-5-4-6-10-20/h4-6,9-10,13-14,17,24H,7-8,11-12,15-16,18H2,1-3H3 |
Clé InChI |
YGEXIZWGUQSGSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)C)S(=O)(=O)N4CCN(CC4C5=CC=CC=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-methoxyphenyl)-4-[(2-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322264.png)
![2-{7-[2-(diethylamino)ethyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl}phenol](/img/structure/B11322273.png)
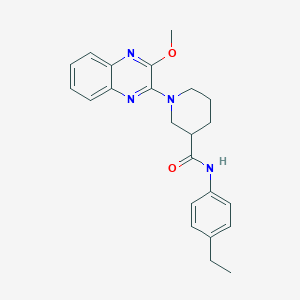
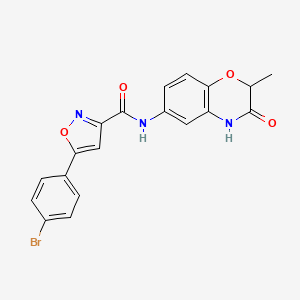

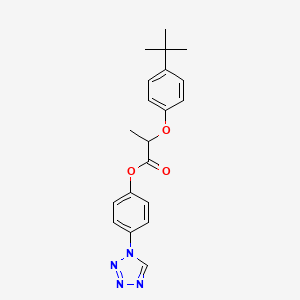
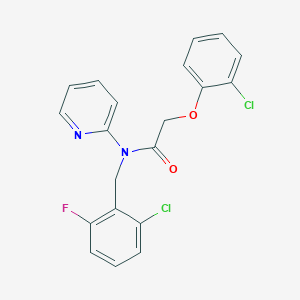
![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11322307.png)
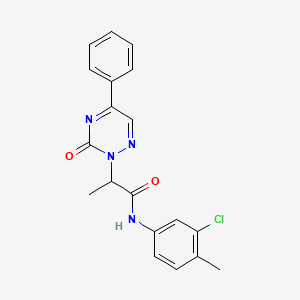
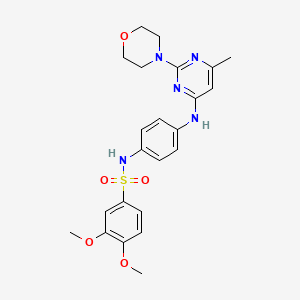
![2-(2,3-dimethylphenoxy)-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]propanamide](/img/structure/B11322318.png)

![{4-[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}(2-methoxyphenyl)methanone](/img/structure/B11322336.png)
